Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl ester group, a sulfonamido linkage, and a methoxycarbonylamino-phenyl moiety. Its molecular formula is C₁₇H₂₄N₄O₆S, with a calculated molecular weight of 412.46 g/mol.
Properties
IUPAC Name |
methyl 4-[[[4-(methoxycarbonylamino)phenyl]sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-24-15(20)18-13-3-5-14(6-4-13)26(22,23)17-11-12-7-9-19(10-8-12)16(21)25-2/h3-6,12,17H,7-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLMPLFGDKDQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in pharmacology.
Chemical Structure and Properties
The compound's structure features a piperidine ring, which is a common motif in various pharmaceuticals, along with a sulfonamide group that is known for its diverse biological effects. The molecular formula is and it exhibits properties typical of sulfonamide derivatives, including solubility and stability under certain conditions.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors such as piperidine derivatives and sulfonamide reagents. A notable method includes the use of coupling reactions to form the sulfonamide linkages followed by carboxylate formation.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated selective G2/M cell cycle arrest in cancer cell lines, suggesting potential as an anticancer agent .
Inhibition Studies
Inhibitory assays have shown that the compound acts on specific targets within cellular pathways. For example, it has been identified as a potent inhibitor of ADAMTS7, an enzyme implicated in various pathological processes including cancer progression . This inhibition could lead to therapeutic applications in cancer treatment.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest favorable pharmacokinetic profiles, with moderate oral bioavailability and suitable half-life for therapeutic use .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in vitro against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Case Study 2: In Vivo Models
In vivo studies using mouse models demonstrated significant tumor regression when treated with the compound. Histological analyses revealed reduced proliferation markers and increased apoptosis rates in tumor tissues .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperidine ring, sulfonamide moiety, and methoxycarbonyl group. Its molecular formula is C17H24N2O5S, and it exhibits properties that make it suitable for various biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.
Case Study:
A study published in Molecules demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating strong anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HT-29 | 15.0 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
In a pharmacological evaluation, the compound was tested against a panel of bacteria, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for S. aureus, suggesting its potential use in treating bacterial infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of specific enzymes involved in disease pathways, such as ADAMTS7, which is implicated in cardiovascular diseases.
Case Study:
A study focused on the enzyme inhibition properties of this compound demonstrated that it effectively inhibits ADAMTS7 with an IC50 value of approximately 50 nM, highlighting its potential as a therapeutic agent for cardiovascular conditions .
| Enzyme | IC50 (nM) |
|---|---|
| ADAMTS7 | 50 |
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Preliminary studies have indicated neuroprotective effects in models of neurodegeneration.
Case Study:
In animal models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs involve tert-butyl esters, alternative heterocycles, or modified sulfonamide substituents. Key comparisons include:
Compound A : tert-Butyl 4-({(2-{(4-Cyanophenyl)[(1-Methyl-1H-imidazol-5-yl)methyl]amino}ethyl)[(1-Methyl-1H-imidazol-4-yl)sulfonyl]amino}methyl)piperidine-1-carboxylate
- Molecular Formula : C₂₉H₄₀N₈O₄S
- Molecular Weight : 596.744 g/mol
- Key Differences: Replaces the methyl ester with a tert-butyl group. Introduces imidazole rings and a cyanophenyl moiety. Extended alkyl chain (ethyl linker) between sulfonamide and imidazole.
- Imidazole substituents may confer metal-binding properties or modulate pharmacokinetics .
Compound B : tert-Butyl 4-(4-(Methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate (CAS 1286273-19-5)
- Molecular Formula : C₁₈H₂₅N₃O₆S
- Molecular Weight : 411.47 g/mol
- Key Differences :
- Lacks the methylene bridge (-CH₂-) between sulfonamide and piperidine.
- Retains the tert-butyl ester instead of methyl.
- Implications :
Compound C : tert-Butyl 4-(4-(Methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 58985-36-5)
Comparative Data Table
Research Findings and Hypotheses
- Synthetic Accessibility : Compounds with tert-butyl esters (e.g., B, C) have higher supplier counts, suggesting easier synthesis or commercial demand .
- Bioactivity Predictions :
- Stability : Methyl esters are generally more prone to hydrolysis than tert-butyl esters, which could impact the target compound’s shelf life or metabolic clearance.
Q & A
Q. What are the standard synthetic routes for Methyl 4-((4-((methoxycarbonyl)amino)phenylsulfonamido)methyl)piperidine-1-carboxylate?
The compound is typically synthesized via carbodiimide-mediated coupling. A common procedure involves reacting 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with EDCI and HOBt in anhydrous acetonitrile, followed by amine coupling. Post-reaction purification includes sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol (yields: 39–71%) . Alternative routes may employ propionic anhydride or reductive amination, as seen in piperidine derivatives (e.g., TFA/Et3SiH for reductions) .
Q. How is the compound characterized post-synthesis?
Characterization employs:
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm piperidine ring substitution patterns and sulfonamide linkages (e.g., δ 7.45 ppm for NH₂ in sulfonamide ).
- IR spectroscopy : Functional group analysis (e.g., S=O stretches at ~1612 cm⁻¹ ).
- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 487 ).
Q. What are the primary biological targets investigated for this compound?
The sulfonamide-piperidine core suggests enzyme inhibition studies, particularly carbonic anhydrase isoforms. Assays using recombinant enzymes (e.g., hCA I/II/IX/XII) measure inhibition constants (Ki) via stopped-flow CO₂ hydration . Additional targets include antimicrobial activity (MIC assays against Gram+/− strains) and orexin receptor binding (radiolabeled ligand displacement in HEK293 cells) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scalable research?
Key parameters:
Q. How to resolve contradictions in biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values for enzyme inhibition) require:
- Comparative assays : Standardize conditions (pH, substrate concentration) using recombinant enzymes .
- Structural analogs : Synthesize derivatives with modified sulfonamide/phenyl groups to isolate pharmacophores (e.g., replacing methoxy with chloro groups ).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities against crystal structures (e.g., PDB 4UA for sulfonamide-enzyme interactions) .
Q. What methodological approaches are used to study structure-activity relationships (SAR)?
SAR studies involve:
- Analog synthesis : Vary substituents on the phenyl ring (e.g., 3-methoxy vs. 4-chloro) and piperidine N-acyl groups .
- Functional assays : Test analogs in enzyme inhibition (hCA isoforms) or receptor binding (ORX1/2) .
- Pharmacophore mapping : Overlay active/inactive analogs (Discovery Studio) to identify critical H-bond donors (sulfonamide NH) and hydrophobic pockets .
Q. How can computational modeling predict metabolic stability or toxicity?
- ADMET prediction : Tools like SwissADME calculate logP (2.8), topological polar surface area (90 Ų), and CYP450 interactions .
- Metabolite identification : In silico cytochrome P450 docking (e.g., CYP3A4) predicts N-demethylation or sulfonamide cleavage .
- Toxicity profiling : ProTox-II assesses hepatotoxicity risk based on structural alerts (e.g., sulfonamide-related hypersensitivity) .
Methodological Notes
- Controlled experiments : Use internal standards (e.g., acetazolamide for hCA assays) to normalize activity data .
- Data validation : Replicate NMR/IR spectra with commercial reference compounds (e.g., Sigma-Aldryl piperidine derivatives) .
- Ethical compliance : Follow institutional guidelines for handling sulfonamide derivatives (e.g., PPE for inhalation risks ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
